Spectinomycin sulfate tetrahydrate

描述

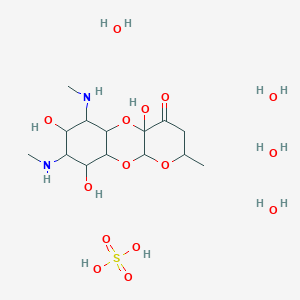

Spectinomycin sulfate tetrahydrate is an aminocyclitol antibiotic derived from the bacterium Streptomyces spectabilis. It is primarily used to treat infections caused by gram-negative bacteria, particularly Neisseria gonorrhoeae, the bacterium responsible for gonorrhea . This compound is known for its ability to inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit .

准备方法

Synthetic Routes and Reaction Conditions

Spectinomycin sulfate tetrahydrate is typically isolated from the fermentation broth of Streptomyces spectabilis. The fermentation process involves cultivating the bacterium under specific conditions to produce the antibiotic. The isolation process includes several purification steps to obtain the pure compound .

Industrial Production Methods

In industrial settings, this compound is produced through large-scale fermentation. The fermentation broth is subjected to various purification techniques, including ion-exchange chromatography and crystallization, to isolate and purify the antibiotic . The final product is then converted into its sulfate tetrahydrate form for pharmaceutical use .

化学反应分析

Types of Reactions

Spectinomycin sulfate tetrahydrate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: Spectinomycin can undergo substitution reactions, particularly at the amino groups.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the antibiotic .

科学研究应用

Clinical Applications

Treatment of Gonorrhea

- Spectinomycin is predominantly used for treating acute gonorrheal infections, including urethritis and cervicitis caused by Neisseria gonorrhoeae. It is especially valuable in cases where patients are allergic to penicillin or when resistance to other antibiotics is present .

Pharmacokinetics

- The pharmacokinetic profile of spectinomycin includes a half-life of approximately 1.7 hours after a 2 g intramuscular dose, with peak plasma concentrations reaching around 100 μg/mL . These properties make it suitable for single-dose treatments in outpatient settings.

Veterinary Applications

Use in Livestock

- In veterinary medicine, this compound is employed to manage bacterial infections in pigs. A study indicated that its application is prevalent in swine production systems, especially for controlling infections caused by Enterococcus species .

Antimicrobial Resistance Studies

- Research has highlighted the implications of using spectinomycin in livestock, particularly regarding antimicrobial resistance. Continuous use can lead to the emergence of resistant strains, necessitating effective monitoring and management strategies to prevent environmental dissemination of resistant bacteria .

Analytical Chemistry Applications

Stability and Purity Testing

- This compound has been subjected to various analytical methods for stability-indicating studies. High-Performance Liquid Chromatography (HPLC) has been utilized to determine its concentration and purity in pharmaceutical formulations. A recent study demonstrated a linear correlation for spectinomycin concentrations ranging from 6.72 to 20.16 mg/mL, with a correlation coefficient exceeding 0.99, indicating the method's reliability for quality control .

Method Validation

- The validation of analytical methods for quantifying spectinomycin involves assessing parameters such as recovery rates and system suitability. Results showed recovery rates within acceptable limits (100 ± 2%), confirming the method's accuracy and precision for routine analysis in pharmaceutical settings .

Research Case Studies

作用机制

Spectinomycin sulfate tetrahydrate exerts its effects by inhibiting protein synthesis in bacterial cells. It binds to the 30S ribosomal subunit, preventing the translocation of peptidyl-tRNA and thus inhibiting the elongation of the protein chain . This action is bactericidal, effectively killing the bacteria by halting their ability to produce essential proteins .

相似化合物的比较

Similar Compounds

Gentamicin: Another aminoglycoside antibiotic that also inhibits protein synthesis but binds to both the 30S and 50S ribosomal subunits.

Kanamycin: Similar to gentamicin, it binds to the 30S subunit and is used to treat a variety of bacterial infections.

Uniqueness

Spectinomycin sulfate tetrahydrate is unique in its specific binding to the 30S ribosomal subunit and its use in treating gonorrhea, particularly in patients allergic to other antibiotics like penicillin . Unlike other aminoglycosides, it is not nephrotoxic or ototoxic, making it a safer option for certain patients .

生物活性

Spectinomycin sulfate tetrahydrate is an aminocyclitol antibiotic derived from Streptomyces spectabilis. It primarily exhibits activity against gram-negative bacteria, making it particularly effective for treating infections such as uncomplicated gonorrhea. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and clinical applications, supported by relevant research findings and case studies.

Pharmacokinetics

Absorption and Distribution:

Spectinomycin is poorly absorbed when administered orally; however, it can be effectively delivered via intramuscular (IM) injection. Studies indicate that approximately 60-80% of an administered dose is recovered in feces, with minimal urinary excretion (2-3%) following oral administration in animal models . In pigs, for instance, a significant portion (79%) of a dose was recovered from the gastrointestinal tract after oral dosing .

Half-Life and Excretion:

The elimination half-life of spectinomycin is approximately 3 hours after IM administration, with serum levels becoming undetectable after 8 hours . In humans, spectinomycin is largely excreted unchanged in urine within 48 hours post-administration .

Spectinomycin functions by binding to the 30S ribosomal subunit of bacterial ribosomes, inhibiting protein synthesis. This action disrupts the initiation process of translation and affects the overall protein production in bacteria . The antibiotic's unique binding site allows it to exert effects distinct from other aminoglycosides, making it a valuable option in treating resistant strains.

Biological Activity Against Pathogens

Spectinomycin has demonstrated efficacy against various pathogens, particularly those responsible for sexually transmitted infections. Its effectiveness has been documented in numerous studies:

- Gonorrhea Treatment: Spectinomycin is specifically indicated for treating uncomplicated gonorrhea. Clinical studies have shown that it can successfully eradicate Neisseria gonorrhoeae strains resistant to other antibiotics .

- Resistance Patterns: Research indicates that while resistance to spectinomycin can develop, it remains effective against certain resistant strains of bacteria. For example, a study noted that spectinomycin retained activity against some strains of Salmonella and Escherichia coli that were resistant to other antibiotics .

Case Studies

- Clinical Efficacy in Gonorrhea: A clinical trial involving patients with gonococcal infections demonstrated a cure rate exceeding 95% with a single IM dose of spectinomycin. This study highlighted its role as a second-line treatment when first-line therapies failed due to resistance .

- Veterinary Applications: this compound is also used in veterinary medicine for treating respiratory infections in poultry and swine. Studies show that administering spectinomycin can significantly reduce morbidity associated with bacterial infections in these animals .

Toxicology and Safety Profile

While generally well-tolerated, spectinomycin can cause side effects such as local irritation at injection sites and potential alterations in hematological parameters with prolonged use. Acute toxicity studies have indicated that doses up to 1000 mg/kg did not result in significant adverse effects on body weight or organ function in animal models . However, long-term exposure may lead to cumulative health effects involving renal function and blood parameters .

属性

IUPAC Name |

sulfuric acid;8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one;tetrahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O7.H2O4S.4H2O/c1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14;1-5(2,3)4;;;;/h5,7-13,15-16,18-20H,4H2,1-3H3;(H2,1,2,3,4);4*1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBZDRKHRQYPQDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.O.O.O.O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H34N2O15S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of spectinomycin sulfate tetrahydrate, and what are its downstream effects on bacteria?

A1: this compound is an aminocyclitol antibiotic derived from Streptomyces spectabilis []. It exerts bacteriostatic activity by binding to the bacterial 30S ribosomal subunit []. This binding interferes with the initiation of protein synthesis and disrupts proper protein elongation, ultimately leading to bacterial cell death [].

Q2: Can this compound be used in combination with other antimicrobial agents?

A2: Research suggests that this compound can be used in combination with other antimicrobial agents. For example, it has been found to be compatible with turkey herpesvirus (HVT) and fowl pox vaccines, showing no adverse effects on vaccine efficacy [, ]. Additionally, a study investigating Salmonella prevalence in pigs found that resistance to this compound, alongside other antibiotics like lincomycin hydrochloride, was significantly higher in open farms compared to closed farms [].

Q3: Are there any analytical methods available for the quantification of this compound in pharmaceutical formulations?

A3: Yes, high-performance liquid chromatography (HPLC) has been successfully employed for the separation and quantification of this compound in veterinary drug formulations []. This method utilizes a UV detector and a C18 column to achieve efficient separation and accurate quantification of the compound [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。